Ethyl spiro[2.6]nonane-1-carboxylate
Description
Ethyl spiro[2.6]nonane-1-carboxylate is a bicyclic organic compound featuring a spiro junction at the 1-position of a nonane backbone, with an ethyl ester functional group. The spiro[2.6]nonane system consists of two fused rings: a 2-membered and a 6-membered ring sharing a single spiro carbon atom. This unique architecture introduces steric constraints and electronic effects that influence its reactivity, stability, and applications in synthetic chemistry .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl spiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-2-14-11(13)10-9-12(10)7-5-3-4-6-8-12/h10H,2-9H2,1H3 |
InChI Key |
RVYPLSXPUYVFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
Key Observations :
- Spiro vs. Bicyclo Systems: Spiro compounds (e.g., Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate) exhibit greater steric strain due to the shared spiro carbon, whereas bicyclo[3.3.1]nonane derivatives (e.g., azabicyclo compounds) have fused rings with distinct bridgehead atoms (e.g., nitrogen in 3-azabicyclo) .
- Heteroatom Influence : Oxygen in oxaspiro systems enhances polarity and hydrogen-bonding capacity, while nitrogen in azabicyclo derivatives enables protonation and coordination chemistry .
This compound Analogs:
- Spiro[2.6]nonane Derivatives: Synthesized via cyclization reactions, often involving ketones or aldehydes. For example, ethyl 4,9-dioxo-bicyclo[3.3.1]nonane-1-carboxylate (a related bicyclic compound) is prepared through hydroformylation and aldol condensation of cyclic ketones .
- Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate: Likely synthesized via acid-catalyzed cyclization of precursors with unsaturated side chains, similar to methods for bicyclo[3.3.1]nonanes .
Azabicyclo[3.3.1]nonane Derivatives:
- Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (8): Synthesized by reacting ethyl 2-oxocyclohexane-1-carboxylate with ethylamine and formaldehyde under reflux in ethanol, followed by acid quenching .
- Methyl 3-ethyl-7-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate (17): Prepared via trichloromethylsilane-mediated cyclization of methyl 2-oxocyclopentane-1-carboxylate and N,N-bis(ethoxymethyl)ethanamine .
Comparison :
- Spiro compounds require precise control of ring-forming steps to avoid undesired bicyclic products.
- Azabicyclo derivatives leverage Mannich-like reactions or amine-formaldehyde condensations for nitrogen incorporation .
Physicochemical Properties
| Property | This compound (Analog) | Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate | Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
|---|---|---|---|
| Molecular Weight | ~210.27 | 197.28 | 212.29 |
| Polarity | Moderate (ester group) | High (amine and ester) | Moderate (ester and ether) |
| Thermal Stability | High (rigid spiro structure) | Moderate (amine sensitivity) | High (oxygen stabilizes ring) |
| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | Low in water |
Notes:
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